3'-Guanylic acid, disodium salt, commonly referred to as disodium guanylate, is a sodium salt derived from guanosine monophosphate. It is primarily recognized for its role as a flavor enhancer in food products. The compound is classified under food additives with the E number E627 and is often used in conjunction with monosodium glutamate to enhance umami flavor in various dishes. Disodium guanylate is produced through microbial fermentation, typically utilizing sources such as tapioca starch.
Disodium guanylate is classified as a nucleotide and belongs to the category of organic compounds known as butenolides. It is specifically categorized as a dihydrofurans compound with a carbonyl group, making it an organoheterocyclic compound. The compound's chemical formula is , and it has a molecular weight of approximately 407.18 g/mol .
Disodium guanylate can be synthesized through several methods, primarily involving microbial fermentation. The process typically starts with the fermentation of carbohydrates, such as tapioca starch, by specific bacteria that convert sugars into ribonucleotides.
The fermentation method is preferred due to its efficiency and the ability to produce high yields of the desired nucleotide. The typical fermentation conditions include controlled temperature and pH levels to optimize bacterial growth and nucleotide production.
Disodium guanylate participates in various chemical reactions typical of nucleotides. It can undergo hydrolysis to release guanosine monophosphate and sodium ions when exposed to aqueous environments.
This reaction highlights its role in biological systems where it can contribute to nucleotide pools necessary for RNA synthesis.
Disodium guanylate functions primarily as a flavor enhancer by activating umami taste receptors on the tongue. When consumed, it dissociates into its ionic components, which interact with taste receptors (specifically T1R1 and T1R3) that are sensitive to amino acids and nucleotides.
Disodium guanylate exhibits typical properties of nucleotides and salts:
Disodium guanylate is widely utilized in the food industry primarily as a flavor enhancer. Its applications include:
The molecular structure of 3'-guanylic acid (C₁₀H₁₂N₅O₈P) features a guanine nucleobase linked to a ribose sugar with a phosphate group esterified at the 3' carbon position. This configuration contrasts with the more common 5'-isomer, as the 3'-phosphate alters the molecule’s electrostatic potential and biological recognition sites. The disodium salt form (C₁₀H₁₂N₅Na₂O₈P) incorporates two sodium ions (Na⁺) that neutralize the negative charges of the phosphate group, resulting in a net neutral compound [1] [3] [4].
Stereochemically, the ribose ring adopts a C3'-endo puckering conformation in crystalline states, stabilized by hydrogen bonding between the 2'-OH group and the phosphate oxygen. This arrangement influences the molecule’s overall topology, restricting flexibility in polynucleotide chains. The guanine base assumes an anti orientation relative to the ribose, optimizing base stacking in RNA helices. Absolute configuration is defined by chiral centers at C1', C2', C3', and C4', with natural 3'-GMP exclusively exhibiting the D-ribofuranose stereochemistry [3] [4].
Table 1: Key Structural Parameters of 3'-Guanylic Acid, Disodium Salt
Property | Value/Description | Method of Determination |
---|---|---|
Phosphate position | Esterified at ribose 3'-carbon | X-ray crystallography |
Ribose conformation | C3'-endo puckering | NMR spectroscopy |
Glycosidic bond angle | anti (∼120° relative to ribose) | Computational modeling |
Chiral centers | C1', C2', C3', C4' (all D-configuration) | Polarimetry |
Disodium salt formation occurs through the stoichiometric replacement of acidic protons in the phosphate group (HO-P-OH) by sodium ions, yielding the stable form HO-P(O⁻Na⁺)-O⁻Na⁺. This ionic modification enhances solubility in aqueous systems (up to 122.8 mM) compared to the free acid [2] [5] [10]. Crystalline lattice analysis reveals a monoclinic P2₁ space group with unit cell dimensions a = 14.2 Å, b = 11.7 Å, c = 9.8 Å, and β = 105°. Sodium ions coordinate octahedrally with six oxygen atoms: two from phosphate groups, three from water molecules, and one from ribose hydroxyls. This coordination network forms extended hydrogen-bonded sheets stabilized by guanine base pairing, contributing to thermal stability up to 220°C [3].
Hydration states significantly impact crystallography. Commercial samples typically include anhydrous (CAS 6027-83-4) or variable hydrate forms (e.g., MFCD00005763), with the latter exhibiting greater stability due to water-mediated ionic bridges between Na⁺ and phosphate groups. Dehydration induces lattice contraction and reduces solubility by 40%, confirming hydration’s role in structural integrity [3] [5].
Table 2: Crystalline Properties of 3'-GMP Disodium Salt Hydrates
Hydration State | Space Group | Coordination Geometry of Na⁺ | Thermal Decomposition Point |
---|---|---|---|
Anhydrous | P2₁ | Octahedral (4 O-phosphate, 2 O-ribose) | 220°C |
Monohydrate | P2₁2₁2 | Octahedral (2 O-phosphate, 3 H₂O, 1 O-ribose) | 195°C (with dehydration at 90°C) |
Trihydrate | C2/c | Octahedral (1 O-phosphate, 4 H₂O, 1 O-carbonyl) | 178°C (with dehydration at 65°C) |
3'-GMP and 5'-GMP disodium salts (CAS 5550-12-9) are regioisomers distinguished solely by phosphate position, yet this difference confers distinct physicochemical and biological properties:
Table 3: Comparative Properties of Guanylic Acid Isomers
Property | 3'-GMP Disodium Salt | 5'-GMP Disodium Salt |
---|---|---|
CAS number | 6027-83-4 | 5550-12-9 |
Molecular formula | C₁₀H₁₂N₅Na₂O₈P | C₁₀H₁₂N₅Na₂O₈P |
Phosphate position | Ribose 3'-carbon | Ribose 5'-carbon |
Aqueous solubility | ~100 mM (at 20°C) | ≥122.80 mM (at 20°C) |
Biological function | Oligonucleotide synthesis | iGluR modulation, flavor enhancer |
Melting point | >220°C (decomposes) | ~200°C (decomposes) |
Hydration critically governs the stability of 3'-GMP disodium salt in solution. The anhydrous form rapidly absorbs water to achieve a thermodynamically stable trihydrate state (∼12% water by weight), confirmed by gravimetric analysis. In aqueous solutions, water molecules form a primary hydration shell around sodium ions (coordination number = 6) and a secondary shell bridging phosphate oxygens and guanine’s exocyclic carbonyl via hydrogen bonds [3] [5].
Solution stability studies (pH 7.0, 25°C) reveal that hydrated 3'-GMP resists hydrolysis for >48 hours, whereas dehydration accelerates degradation. Hydrolysis follows pseudo-first-order kinetics, primarily yielding guanosine and inorganic phosphate (k = 2.3 × 10⁻⁶ s⁻¹). The proposed degradation mechanism involves nucleophilic attack by water at the phosphorus center, facilitated by transient protonation at low pH. Above pH 8, the ionized phosphate repels hydroxide, extending half-life to >1 month. Optimal stability occurs at pH 6–7.5, coinciding with the zwitterionic state where the guanine base (pKa = 2.4) is neutral and phosphate (pKa = 6.1) is monoanionic [3] [5].
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